molecular formula C18H16N2O4 B2410497 N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921773-79-7

N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2410497
CAS No.: 921773-79-7
M. Wt: 324.336
InChI Key: ABZIANDGXRGOOS-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a benzo[d][1,3]dioxole group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and benzo[d][1,3]dioxole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

    Serotonin: A neurotransmitter derived from tryptophan, containing an indole nucleus.

Uniqueness

N-(1-ethyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its combination of an indole moiety with a benzo[d][1,3]dioxole group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-20-14-5-4-13(7-12(14)9-17(20)21)19-18(22)11-3-6-15-16(8-11)24-10-23-15/h3-8H,2,9-10H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZIANDGXRGOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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